Argiopinin III
Description
Argiopinin III is a polyamine non-protein toxin isolated from the venom of the Argiope lobata spider. Its molecular formula is C₃₁H₅₃O₅N₁₁, with a molecular weight of 659.82 Da and a CAS registry number of 117306-99-7 . Structurally, it is characterized as a complex polyamine derivative with a hydroxyl-indole moiety and multiple amide linkages .
It is soluble in water, physiological saline, methanol, and ethanol, and is supplied as a white lyophilized solid with a purity of ≥99% (HPLC) .
Stability: The compound remains stable for one year when stored at 4°C under inert gas. Reconstituted solutions in oxygen-free buffers are stable for one month under similar conditions .
Properties
IUPAC Name |
N-[5-[3-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYMEUPDKAAGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N11O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117306-99-7 | |
| Record name | Argiopinin III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117306997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Argiopinin III involves complex peptide synthesis techniques. The process typically includes the stepwise addition of amino acids to form the peptide chain, followed by purification steps to isolate the desired product . Specific reaction conditions, such as temperature, pH, and the use of protecting groups, are crucial to ensure the correct formation of peptide bonds and to prevent side reactions .
Industrial Production Methods: similar peptides are often produced using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides .
Chemical Reactions Analysis
Types of Reactions: Argiopinin III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by specific reagents and conditions that target the functional groups present in the peptide.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions can lead to the cleavage of these bonds .
Scientific Research Applications
Argiopinin III has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a tool to study peptide synthesis and structure-activity relationships . In biology, it serves as a model compound for studying the effects of spider venom peptides on ion channels and neurotransmitter receptors . In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the development of neuroprotective agents . Additionally, its unique structure and bioactivity make it a valuable compound for industrial applications, such as the development of novel insecticides .
Mechanism of Action
The mechanism of action of Argiopinin III involves its interaction with ion channels and neurotransmitter receptors in the nervous system . It acts as an antagonist to the neurotransmitter glutamate, blocking its action and thereby affecting synaptic transmission . This interaction is mediated by the binding of this compound to specific sites on the ion channels and receptors, leading to the inhibition of their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Argiopinin III belongs to a broader class of bioactive alkaloids and polyamines. Below is a comparative analysis with structurally or functionally related compounds (Table 1), emphasizing differences in origin, physicochemical properties, and biological activities.
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Observations:
Structural Complexity : this compound’s polyamine structure contrasts with simpler diketopiperazines (e.g., Arglecin) or plant-derived alkaloids. Its indole-acetamide side chain and multiple nitrogen atoms suggest specificity for ion channel modulation .
Source Diversity: Unlike bacterial or plant-derived analogs, this compound is sourced from spider venom, reflecting evolutionary specialization for prey immobilization .
Bioactivity : While Arglecin and diketopiperazines exhibit antiarrhythmic effects, this compound’s neurotoxicity is unique. Its insect-targeted mechanism differs from the broad-spectrum antimicrobial activity of Incarvillea arguta alkaloids .
Physicochemical Properties: this compound’s solubility in polar solvents (water, methanol) aligns with other alkaloids, but its stability under inert storage conditions is a practical advantage for experimental use .
Research Implications and Gaps
- Mechanistic Studies : The exact molecular targets of this compound in insect neurons remain undefined. Comparative studies with argiopinin I (down-regulated in plant treatments; ) could clarify structure-activity relationships.
- Therapeutic Potential: this compound’s neurotoxicity may inspire insecticide development, while bacterial diketopiperazines and Arglecin highlight opportunities in cardiovascular drug discovery .
- Structural Characterization : Detailed NMR or X-ray crystallography data for this compound are lacking in the literature, unlike regulatory guidelines for pharmaceuticals (e.g., ICH S.3.1; ).
Q & A
Q. What are the primary mechanisms of action of Argiopinin III, and how can researchers validate them experimentally?
Methodological Answer: To investigate mechanisms, start with in vitro binding assays (e.g., surface plasmon resonance or fluorescence polarization) to identify molecular targets . Follow with functional assays (e.g., enzyme inhibition kinetics or cell viability assays) to confirm activity. For validation, use orthogonal methods like siRNA knockdown or CRISPR-Cas9 gene editing to observe phenotypic changes in target pathways . Ensure reproducibility by detailing buffer conditions, concentrations, and controls in protocols .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural purity?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (1D , , and 2D COSY/HSQC) with high-resolution mass spectrometry (HRMS) for structural confirmation . For purity, use HPLC-UV/ELSD and differential scanning calorimetry (DSC) to detect polymorphic impurities. Cross-validate results with independent labs to minimize instrumentation bias .
Q. How should researchers design dose-response studies for this compound in preclinical models?
Methodological Answer: Use logarithmic serial dilution (e.g., 0.1–100 µM) to cover EC50/IC50 ranges. Include positive/negative controls (e.g., known inhibitors/solvent vehicles) and triplicate measurements. For in vivo models, adhere to ARRIVE guidelines for animal studies, detailing sample size justification, randomization, and blinding .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity across studies be resolved?
Methodological Answer: Conduct a meta-analysis of published datasets, evaluating variables like cell line origin (e.g., ATCC authentication), culture conditions (e.g., serum concentration), and assay endpoints (e.g., MTT vs. ATP-based assays) . Perform sensitivity analyses to identify confounding factors. Replicate disputed experiments under standardized conditions, publishing raw data for transparency .
Q. What statistical frameworks are optimal for analyzing this compound’s synergistic effects in combination therapies?
Methodological Answer: Use the Chou-Talalay combination index (CI) method or Bliss independence models to quantify synergy . Apply bootstrapping or Bayesian hierarchical models to account for variability. For high-throughput screens, employ multivariate ANOVA with post-hoc correction (e.g., Benjamini-Hochberg) .
Q. How can researchers optimize this compound’s bioavailability for translational studies?
Methodological Answer: Perform physicochemical profiling (logP, solubility, metabolic stability in liver microsomes) to identify bottlenecks . Use prodrug strategies or nanoformulation (e.g., liposomes) to enhance solubility. Validate pharmacokinetic parameters (C, AUC) in multiple species (rodent/non-rodent) with LC-MS/MS quantification .
Q. What in silico tools are validated for predicting this compound’s off-target interactions?
Methodological Answer: Use molecular docking (AutoDock Vina, Glide) against databases like ChEMBL or PubChem to predict binding to unrelated targets . Validate predictions with thermal shift assays (TSA) or cellular thermal shift assays (CETSA). Cross-reference with pharmacophore models to assess specificity .
Methodological Frameworks
How to formulate a PICOT-style research question for this compound’s therapeutic potential?
Methodological Answer: Structure the question using:
- P opulation: Specific disease model (e.g., triple-negative breast cancer cells).
- I ntervention: this compound treatment regimen.
- C omparison: Standard therapy (e.g., paclitaxel).
- O utcome: Metrics (e.g., apoptosis rate, tumor volume reduction).
- T imeframe: Duration (e.g., 14-day exposure). Refine the question iteratively with literature reviews to ensure novelty and feasibility .
Q. What ethical considerations are critical when publishing this compound research?
Methodological Answer: Disclose conflicts of interest (e.g., funding sources) and obtain IRB/IACUC approval for studies involving humans/animals . Share datasets via repositories like Figshare or Zenodo. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data transparency .
Handling Complex Data
Q. How to integrate multi-omics data (transcriptomics, proteomics) to elucidate this compound’s mode of action?
Methodological Answer: Use pathway enrichment tools (DAVID, Metascape) to identify overlapping gene/protein networks. Apply machine learning (e.g., random forest or LASSO regression) to prioritize key biomarkers. Validate findings with targeted qPCR or western blotting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
